(3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride
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Overview
Description
(3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom, a phenethoxy group, and a methanamine group attached to a phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride typically involves the bromination of 4-phenethoxyphenylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the phenyl ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
(3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and phenethoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methoxyphenyl)methanamine hydrochloride
- (4-Bromo-3-fluorophenyl)methanamine hydrochloride
Uniqueness
(3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride is unique due to the presence of the phenethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
[3-bromo-4-(2-phenylethoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO.ClH/c16-14-10-13(11-17)6-7-15(14)18-9-8-12-4-2-1-3-5-12;/h1-7,10H,8-9,11,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFIBKHOBDSMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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